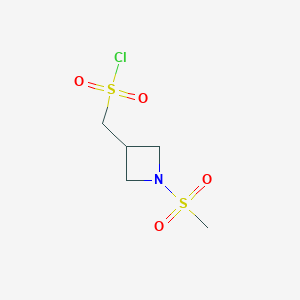
3-Prop-2-ynylazetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
There are several methods for synthesizing 3-Prop-2-ynylazetidine;hydrochloride, including the reaction of 3-aminopropan-1-yne with 1-bromo-2-chloroethane in the presence of a base such as sodium hydride. Other methods involve the reaction of N- (prop-2-yn-1-yl)aniline with hydroxylamine-O-sulfonic acid or the reaction of 2-azetidinone with propargyl bromide.Molecular Structure Analysis
The molecular formula of this compound is C6H10ClN. The InChI key is YIYJORJGHLHKEO-UHFFFAOYSA-N. The SMILES representation is C#CCC1CNC1.Cl.Applications De Recherche Scientifique
Crystal Structure and Protein-Nucleic Acid Interactions Research on related compounds, such as 3-(adenin-9-yl)propionhistamide hydrochloride, highlights the importance of crystal structure analysis in understanding protein-nucleic acid interactions. The study by Takénaka, Takimoto, and Sasada (1984) utilized X-ray crystallography to explore the interactions between protonated imidazolyl groups and adenine moieties, providing insights into the role of protonation in RNAase reactions Takénaka, Takimoto, & Sasada, 1984.
Organic Synthesis and Chemical Reactivity The [3 + 2]-annulation of prop-2-ynylsulfonium salts, as researched by Jia, Zhang, Jin, and Huang (2017), demonstrates the synthetic versatility of prop-2-ynyl compounds in creating complex organic molecules. This study provides a novel method for accessing hydroindol-5-ones with a methylthio group, showcasing the potential of these compounds in organic synthesis and the development of organosulfur compounds Jia, Zhang, Jin, & Huang, 2017.
Diastereoselective Synthesis The research on the diastereoselective synthesis of 3,3-dimethylazetidines via iodine-mediated cyclization of γ-prenylated amines by Jin, Sun, Zhou, and Zhao (2016) highlights the significance of azetidine moieties in the synthesis of bioactive molecules. This study presents a new strategy for synthesizing 3,3-dimethylazetidines, underscoring the utility of γ-prenylated amines in organic chemistry Jin, Sun, Zhou, & Zhao, 2016.
Photocatalytic Degradation The study on the photocatalytic degradation of propyzamide using titanium dioxide-loaded adsorbents by Torimoto, Ito, Kuwabata, and Yoneyama (1996) illustrates the application of related propynyl compounds in environmental science. This research explored the enhanced rate of mineralization of propyzamide, a compound structurally related to 3-Prop-2-ynylazetidine, demonstrating the potential for photocatalytic degradation in pollution control Torimoto, Ito, Kuwabata, & Yoneyama, 1996.
Mécanisme D'action
Target of Action
The primary targets of 3-Prop-2-ynylazetidine;hydrochloride are currently unknown . The compound is a small molecule containing a four-membered ring structure called azetidine. The presence of a fluorine atom and a propargyl group (prop-2-ynyl) attached to the ring suggests it might be a novel building block for further functionalization.
Mode of Action
Its structure suggests potential applications in medicinal chemistry or materials science due to the presence of the reactive alkyne group and the azetidine ring. The alkyne group can participate in click reactions with azides to form triazoles, a common reaction used to link molecules together.
Pharmacokinetics
The hydrochloride salt should be soluble in water due to the ionic nature of the chloride group, which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Propriétés
IUPAC Name |
3-prop-2-ynylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-3-6-4-7-5-6;/h1,6-7H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJORJGHLHKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2418720-10-0 |
Source


|
| Record name | 3-(prop-2-yn-1-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)


![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)
![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)




![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2860525.png)
